2-(Benzyloxy)-1-ethynyl-3-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
2-(Benzyloxy)-1-ethynyl-3-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of benzyloxy, ethynyl, and trifluoroethoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-ethynyl-3-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2,2-trifluoroethanol with a suitable benzyl halide to form the benzyloxy intermediate. This intermediate is then subjected to further reactions, such as Sonogashira coupling, to introduce the ethynyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-ethynyl-3-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzyloxy group can be reduced to form benzyl alcohol derivatives.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, benzyl alcohol derivatives, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Benzyloxy)-1-ethynyl-3-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-1-ethynyl-3-(2,2,2-trifluoroethoxy)benzene exerts its effects depends on its interaction with molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene
- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
- 4-Trifluoromethoxyphenylboronic acid
Uniqueness
2-(Benzyloxy)-1-ethynyl-3-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both ethynyl and trifluoroethoxy groups on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-ethynyl-2-phenylmethoxy-3-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O2/c1-2-14-9-6-10-15(22-12-17(18,19)20)16(14)21-11-13-7-4-3-5-8-13/h1,3-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUUHNWIYLYJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)OCC(F)(F)F)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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